6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and cyclohexylmethanol.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).
Synthetic Routes: One common synthetic route involves the alkylation of a purine derivative with cyclohexylmethanol under basic conditions to form the cyclohexylmethoxy group.
Chemical Reactions Analysis
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted products.
Scientific Research Applications
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine involves its interaction with molecular targets such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the regulation of cyclin A2 and other cell cycle-related proteins .
Comparison with Similar Compounds
6-(Cyclohexylmethoxy)-8-isopropyl-9H-purin-2-amine can be compared with other similar compounds, such as:
O6-Cyclohexylmethylguanine: This compound also targets CDK2 but has different binding affinities and selectivity profiles.
4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-benzamide: Another CDK2 inhibitor with a similar structure but different substituents, leading to variations in potency and selectivity.
8-Substituted O6-cyclohexylmethylguanine derivatives: These compounds exhibit different binding modes and inhibitory activities compared to this compound.
Properties
Molecular Formula |
C15H23N5O |
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Molecular Weight |
289.38 g/mol |
IUPAC Name |
6-(cyclohexylmethoxy)-8-propan-2-yl-7H-purin-2-amine |
InChI |
InChI=1S/C15H23N5O/c1-9(2)12-17-11-13(18-12)19-15(16)20-14(11)21-8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H3,16,17,18,19,20) |
InChI Key |
JABXNQUXGJTKRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C(=NC(=N2)N)OCC3CCCCC3 |
Origin of Product |
United States |
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